molecular formula C20H17BrN4O2 B3313630 N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946381-45-9

N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No. B3313630
CAS RN: 946381-45-9
M. Wt: 425.3 g/mol
InChI Key: GDVJGVGHPMUJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, commonly referred to as BRP-7, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of BRP-7 is not fully understood; however, studies have suggested that it acts by inhibiting the activity of specific enzymes and proteins. For example, BRP-7 has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, BRP-7 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with the development of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
BRP-7 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of protein expression. Studies have demonstrated that BRP-7 induces apoptosis in cancer cells by activating specific pathways, such as the mitochondrial pathway. Additionally, BRP-7 has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, BRP-7 has been shown to modulate the expression of specific proteins, such as p53 and Bcl-2, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRP-7 in lab experiments is its high potency and selectivity, which allows for the efficient targeting of specific enzymes and proteins. Additionally, BRP-7 has been shown to exhibit low toxicity and minimal side effects, making it a potential candidate for clinical use. However, one of the limitations of BRP-7 is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of BRP-7. One area of interest is the optimization of the synthesis method to improve the yield and purity of BRP-7. Additionally, further studies are needed to fully understand the mechanism of action of BRP-7 and its potential applications in various fields. Furthermore, the development of novel derivatives of BRP-7 may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Scientific Research Applications

BRP-7 has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and inflammation. Several studies have demonstrated that BRP-7 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BRP-7 has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Furthermore, BRP-7 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJGVGHPMUJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 3
N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.